molecular formula C19H15FN4O2 B11197329 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11197329
M. Wt: 350.3 g/mol
InChI Key: LAZKQYIOCQYAPA-UHFFFAOYSA-N
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Description

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Scientific Research Applications

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole include other oxadiazole derivatives, such as:

These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15FN4O2/c1-11-7-12(2)9-14(8-11)19-23-22-17(25-19)10-16-21-18(24-26-16)13-3-5-15(20)6-4-13/h3-9H,10H2,1-2H3

InChI Key

LAZKQYIOCQYAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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